1-Piperonylpiperazine
Overview
Description
1-Piperonylpiperazine is an organic compound with the molecular formula C12H16N2O2. It belongs to the piperazine class of chemicals and is characterized by the presence of a methylenedioxybenzyl group attached to the piperazine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
1-Piperonylpiperazine is a chemical compound of the piperazine class It’s known that it has been used in the synthesis of other compounds .
Mode of Action
It’s known that the compound has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), which has shown potent anti-inflammatory effects .
Biochemical Pathways
It’s known that the compound has been used in studies related to 3,4-methylenedioxymethamphetamine (mdma) induced neurotoxicity .
Result of Action
It’s known that the compound has been used in the synthesis of hbu-47, which has shown to inhibit lipopolysaccharide (lps)-induced production of nitric oxide (no) in raw2647 macrophage cells .
Action Environment
It’s known that the compound is a solid at 20°c and should be stored under inert gas .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), a synthetic compound that has shown potent anti-inflammatory effects . This suggests that 1-Piperonylpiperazine may interact with enzymes, proteins, and other biomolecules involved in inflammation and immune response.
Cellular Effects
This compound has been studied for its effects on cellular processes. For instance, it has been found to influence the production of nitric oxide (NO) in RAW264.7 macrophage cells . Nitric oxide is a crucial signaling molecule involved in various physiological processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its role in the synthesis of HBU-47 suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
1-Piperonylpiperazine can be synthesized through several methods:
Reaction of Piperazine and 3,4-Methylenedioxybenzaldehyde: This method involves the reaction of piperazine with 3,4-methylenedioxybenzaldehyde in the presence of peroxybenzoic acid.
Industrial Production: In industrial settings, this compound can be synthesized in one step under the effects of pentamethyleneamine, piperazine pyrimidine, and paraformaldehyde.
Chemical Reactions Analysis
1-Piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common reagents used in these reactions include ethanol, potassium hydroxide, sodium sulfate, dichloromethane, acetic acid, and sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperonylpiperazine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biological Studies: It has been studied for its effects on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity.
Anti-inflammatory Research: The compound has shown potent anti-inflammatory effects by inhibiting lipopolysaccharide-induced production of nitric oxide in macrophage cells.
Comparison with Similar Compounds
1-Piperonylpiperazine can be compared with other similar compounds in the piperazine class:
Benzylpiperazine: Similar in structure but lacks the methylenedioxy group.
1-Methylpiperazine: Contains a methyl group instead of the methylenedioxybenzyl group.
1-Iodonaphthalene: Another piperazine derivative with different substituents.
The uniqueness of this compound lies in its methylenedioxybenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOZXVYXHATOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38063-96-6 (di-hydrochloride) | |
Record name | 1-Piperonylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70185994 | |
Record name | 1-Piperonylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS] | |
Record name | 1-Piperonylpiperazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10273 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670933 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32231-06-4 | |
Record name | 1-Piperonylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32231-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperonylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperonylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-piperonylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MDBZP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512G6R381X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of 1-Piperonylpiperazine and how does it interact with them?
A1: this compound (1-PP) demonstrates affinity for sigma-1 receptors. While its exact mechanism of action remains unclear, research suggests that 1-PP acts as a sigma-1 receptor antagonist. [] This means it binds to the sigma-1 receptor, potentially blocking the binding of other ligands, and consequently affecting downstream signaling pathways. [] Notably, studies utilizing (99m)Tc-labeled derivatives of 1-PP, such as [(99m)Tc]23, demonstrated reduced brain uptake in mice pretreated with haloperidol, a known sigma-1 receptor antagonist. [] This finding further supports the interaction of 1-PP with sigma-1 receptors.
Q2: Can you elaborate on the structural characterization of this compound?
A2: this compound is an organic compound with the molecular formula C12H16N2O2. Its molecular weight is 220.27 g/mol. Unfortunately, the provided research excerpts do not contain specific spectroscopic data (NMR, IR, etc.) for this compound.
Q3: How does the structure of this compound influence its activity compared to other related compounds?
A3: While the provided excerpts lack detailed structure-activity relationship (SAR) data for this compound specifically, one study on resin-bound thiophenol esters provides some insight into the influence of amine structure on cleavage reactions. [] This study found that n-butylamine exhibited higher reactivity than 3,4-dimethoxyphenethylamine, followed by this compound. [] This suggests that structural features of the amine, such as size and electronic properties, can impact its reactivity and potentially its interactions with other molecules. Further research focusing on modifications to the this compound structure would be needed to establish a comprehensive SAR profile.
Q4: Has this compound been investigated for potential applications in treating cancer?
A6: While the provided excerpts do not directly address the use of this compound in cancer treatment, research on (99m)Tc-labeled derivatives like [(99m)Tc]23 highlights its potential in this field. [] The study found that [(99m)Tc]23 exhibited specific binding to sigma-1 receptors in C6 glioma-bearing mice, suggesting its potential as a tumor imaging agent. [] Additionally, the observed reduction in cellular uptake of [(99m)Tc]23 by haloperidol, SA4503, and DTG in C6 and DU145 tumor cells further strengthens the link between 1-PP derivatives and potential cancer applications. []
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